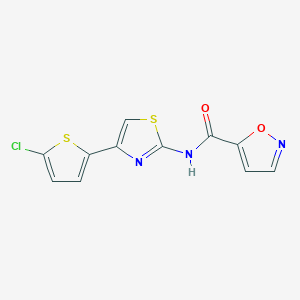

N-(4-(5-氯噻吩-2-基)噻唑-2-基)异噁唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of thiazole . Thiazole derivatives have been studied for their potential in treating conditions such as inflammation and analgesia .

Synthesis Analysis

The synthesis of thiazole derivatives involves a multi-step synthetic approach . The process begins with the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine . This compound is then brominated and treated with amines to obtain the final product .Molecular Structure Analysis

The molecular structure of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” can be studied using various enzyme assays. For example, COX-1, COX-2, and 5-LOX enzyme assays can be used to examine the in vitro anti-inflammatory potentials of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” can be determined using various techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule . IR spectroscopy can provide information about the functional groups present .科学研究应用

抗肿瘤活性

Ostapiuk 等人 (2017) 的一项研究合成了一系列类似于 N-(4-(5-氯噻吩-2-基)噻唑-2-基)异恶唑-5-甲酰胺的化合物,并测试了它们的抗肿瘤活性。该系列中的两种化合物表现出显着抑制人肿瘤细胞体外生长的能力,表明 N-(4-(5-氯噻吩-2-基)噻唑-2-基)异恶唑-5-甲酰胺的衍生物可能成为寻找创新抗癌剂的希望所在 (Ostapiuk, Frolov, & Matiychuk, 2017)。

抗癌药物的合成

陈等人 (2009) 开发了一种有效的合成方法来合成 2-氨基-N-(-(2-氯-6-甲基苯基)-噻唑-5-甲酰胺,一种在结构上与 N-(4-(5-氯噻吩-2-基)噻唑-2-基)异恶唑-5-甲酰胺相关的化合物。该方法应用于抗癌药物达沙替尼的合成中,证明了在药物合成中使用类似化合物的潜力 (陈等人,2009)。

抗菌活性

Sowmya 等人 (2018) 的一项研究涉及合成包括 N-((5-芳基-3-苯基异恶唑-4-基)磺酰基)噻吩-2-甲酰胺的化合物,这些化合物在结构上与 N-(4-(5-氯噻吩-2-基)噻唑-2-基)异恶唑-5-甲酰胺相关。这些化合物显示出潜在的抗菌和抗真菌活性,表明此类结构与开发新的抗菌剂有关 (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018)。

作用机制

Target of Action

The compound, also known as N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, one study suggested that a thiazole derivative could inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Biochemical Pathways

Thiazole derivatives are known to impact various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and more .

安全和危害

As with any chemical compound, “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” should be handled with care. Appropriate protective measures should be taken, including wearing chemical protective gloves and goggles . It’s also important to follow relevant safety guidelines and regulations for handling and disposal .

未来方向

The future research directions for “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” could involve further exploration of its potential as an anti-inflammatory drug . More in-depth studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

生化分析

Biochemical Properties

The biochemical properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For example, thiazoles have been found to exhibit anti-inflammatory properties by inhibiting the COX-1, COX-2, and 5-LOX enzymes .

Cellular Effects

In terms of cellular effects, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide has been shown to have significant impacts on various types of cells and cellular processes. For instance, thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities, suggesting that they may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been reported to exhibit stable and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide in animal models are likely to vary with dosage. While specific studies on this compound are limited, thiazole derivatives have been reported to exhibit dose-dependent effects in animal models .

Metabolic Pathways

Given its thiazole core, it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on its biochemical properties, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

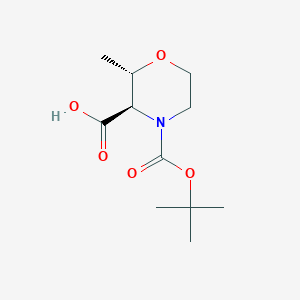

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2S2/c12-9-2-1-8(19-9)6-5-18-11(14-6)15-10(16)7-3-4-13-17-7/h1-5H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTNRUSUSAXQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2815278.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2815279.png)

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2815283.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)

![[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B2815287.png)

![1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2815290.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2815294.png)

![3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2815298.png)